Cas no 1105230-46-3 (N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide)

N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a trifluoromethyl group and an ethoxyphenoxyethyl moiety. Its molecular structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl substitution. The compound’s ether-linked phenoxyethyl chain improves solubility and bioavailability, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the ethoxy group further modulates electronic and steric effects, influencing binding affinity in target interactions. This compound is of interest in the development of bioactive molecules, particularly as a potential intermediate for pharmaceuticals or crop protection agents, owing to its balanced reactivity and structural versatility.
N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide structure
1105230-46-3 structure
Product Name:N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide
CAS No:1105230-46-3
MF:C18H18F3NO3
MW:353.335635662079
CID:6026280
PubChem ID:8178706
Update Time:2025-06-14

N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide
    • 1105230-46-3
    • N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
    • N-(2-(4-ethoxyphenoxy)ethyl)-3-(trifluoromethyl)benzamide
    • VU0646098-1
    • AKOS024512052
    • F5526-0482
    • Inchi: 1S/C18H18F3NO3/c1-2-24-15-6-8-16(9-7-15)25-11-10-22-17(23)13-4-3-5-14(12-13)18(19,20)21/h3-9,12H,2,10-11H2,1H3,(H,22,23)
    • InChI Key: XNLUONIWPBAFIN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)C(NCCOC1C=CC(=CC=1)OCC)=O)(F)F

Computed Properties

  • Exact Mass: 353.12387792g/mol
  • Monoisotopic Mass: 353.12387792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 47.6Ų

N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5526-0482-2μmol
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
1105230-46-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5526-0482-5μmol
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
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$63.0 2023-09-10
Life Chemicals
F5526-0482-10μmol
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
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$69.0 2023-09-10
Life Chemicals
F5526-0482-20μmol
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
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$79.0 2023-09-10
Life Chemicals
F5526-0482-1mg
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1mg
$54.0 2023-09-10
Life Chemicals
F5526-0482-2mg
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Life Chemicals
F5526-0482-3mg
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3mg
$63.0 2023-09-10
Life Chemicals
F5526-0482-4mg
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
1105230-46-3
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$66.0 2023-09-10
Life Chemicals
F5526-0482-5mg
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
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Life Chemicals
F5526-0482-10mg
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$79.0 2023-09-10

N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide Related Literature

Additional information on N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide

Recent Advances in the Study of N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide (CAS: 1105230-46-3)

N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide (CAS: 1105230-46-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound in drug development. This research brief synthesizes the latest findings and provides a comprehensive overview of the current state of knowledge regarding this compound.

The compound's structure features a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability, making it a promising candidate for further investigation. Researchers have explored its interactions with various biological targets, including enzymes and receptors, to understand its therapeutic potential. Preliminary studies suggest that N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide may exhibit activity against specific disease pathways, though further validation is required.

Recent in vitro and in vivo studies have demonstrated that the compound exhibits moderate to high binding affinity for certain protein targets, which could be leveraged for the development of novel therapeutics. For instance, one study highlighted its potential as an inhibitor of a key enzyme involved in inflammatory pathways, suggesting possible applications in treating inflammatory diseases. Another study investigated its pharmacokinetic properties, revealing favorable absorption and distribution profiles in animal models.

Despite these promising findings, challenges remain in optimizing the compound's efficacy and minimizing potential off-target effects. Researchers are actively working on structural modifications to improve its selectivity and potency. Additionally, computational modeling and high-throughput screening are being employed to identify derivatives with enhanced pharmacological profiles.

In conclusion, N-2-(4-ethoxyphenoxy)ethyl-3-(trifluoromethyl)benzamide represents a compelling area of research in chemical biology and drug discovery. While preliminary data are encouraging, further studies are needed to fully elucidate its therapeutic potential and translate these findings into clinical applications. This brief underscores the importance of continued investigation into this compound and its derivatives, which may pave the way for innovative treatments in the future.

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